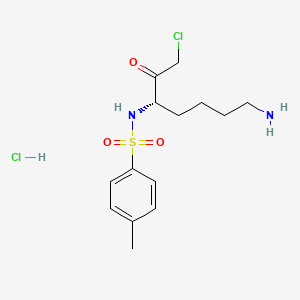

(S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride

Vue d'ensemble

Description

An inhibitor of SERINE ENDOPEPTIDASES. Acts as an alkylating agent and is known to interfere with the translation process.

Mécanisme D'action

Target of Action

TLCK hydrochloride, also known as (S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride or simply TLCK, is an irreversible inhibitor of trypsin and many trypsin-like serine proteases . It specifically targets the histidine-46 residue located in the active site of these enzymes .

Mode of Action

TLCK hydrochloride acts by alkylating the histidine-46 residue in the active site of trypsin and trypsin-like serine proteases . This alkylation process inhibits the activity of these enzymes, preventing them from carrying out their normal function .

Biochemical Pathways

TLCK hydrochloride plays a crucial role in cell death mechanisms upstream of mitochondrial demise . In a model of glutamate toxicity in HT-22 cells, TLCK hydrochloride was found to inhibit mitochondrial damage and cell death . This suggests that TLCK-sensitive serine proteases play a significant role in programmed cell death (PCD) pathways, particularly those induced by oxidative stress .

Pharmacokinetics

It is known that tlck hydrochloride is soluble in water . Stock solutions of 10 mM can be prepared in 1 mM HCl, pH 3.0 or in buffer at pH # 6.0 .

Result of Action

The inhibition of trypsin-like serine proteases by TLCK hydrochloride leads to a protective effect against oxytosis-induced mitochondrial damage and cell death . This includes preventing mitochondrial morphology alterations, the impairment of the mitochondrial membrane potential, ATP depletion, and lipid peroxidation induced by glutamate .

Action Environment

TLCK hydrochloride is stable for at least two years when stored desiccated at -20°C . Solutions of tlck hydrochloride are very unstable above ph 60 at 25°C, with about 48% decomposing in about 5 minutes at pH 90 . Therefore, the pH and temperature of the environment significantly influence the action, efficacy, and stability of TLCK hydrochloride .

Analyse Biochimique

Biochemical Properties

TLCK hydrochloride is an irreversible inhibitor of trypsin and trypsin-like serine proteases . It works by alkylating the histidine-46 residue located in the active site of the enzyme . This inhibitory action does not extend to trypsinogen nor complexes of trypsin-inhibitor such as trypsin-benzamidine .

Cellular Effects

In a model of glutamate toxicity in HT-22 cells, TLCK hydrochloride was found to inhibit mitochondrial damage and cell death . It prevented mitochondrial morphology alterations, the impairment of the mitochondrial membrane potential, and ATP depletion . Moreover, lipid peroxidation induced by glutamate was completely abolished .

Molecular Mechanism

The molecular mechanism of TLCK hydrochloride involves the inhibition of serine proteases. It alkylates the histidine-46 residue located in the active site of the enzyme, thereby inhibiting its function . This action is irreversible and does not affect trypsinogen nor complexes of trypsin-inhibitor such as trypsin-benzamidine .

Temporal Effects in Laboratory Settings

TLCK hydrochloride is reported to be stable for at least two years when stored desiccated at -20°C . Solutions of TLCK hydrochloride are very unstable above pH 6.0 at 25°C, with about 48% decomposing in about 5 minutes at pH 9.0 .

Metabolic Pathways

Given its role as an inhibitor of serine proteases, it likely interacts with enzymes and cofactors within proteolytic pathways .

Transport and Distribution

Due to its hydrophobic nature and relatively low molecular weight, it is likely to penetrate the plasma membrane and act within the cell .

Subcellular Localization

Given its role as an inhibitor of serine proteases, it is likely to be found wherever these enzymes are present within the cell .

Activité Biologique

(S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride, commonly referred to as TLCK (Tosyl-Lysine Chloromethyl Ketone), is a synthetic compound with significant biological activity, particularly as a protease inhibitor. This article explores its molecular characteristics, mechanisms of action, and various biological effects supported by research findings.

Molecular Characteristics

- IUPAC Name : this compound

- CAS Number : 4272-74-6

- Molecular Formula : C14H22Cl2N2O3S

- Molecular Weight : 369.3 g/mol

- SMILES Notation : Cl.CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl

TLCK acts primarily as an irreversible inhibitor of serine proteases. It achieves this by alkylating the active site serine residue of these enzymes, thereby inhibiting their catalytic activity. This mechanism has been documented in various studies, showing its effectiveness against a range of proteases including trypsin, thrombin, and papain .

1. Protease Inhibition

TLCK is recognized for its potent inhibitory effects on several key proteases:

- Thrombin : Inhibits thrombin activity at concentrations around 10 mM .

- Papain and Ficin : Exhibits significant inhibition of these thiol proteases, with IC50 values reported in the micromolar range .

2. Anti-inflammatory Effects

Research indicates that TLCK can inhibit nitric oxide production in immunostimulated macrophages, suggesting a role in modulating inflammatory responses. Specifically, it has been shown to interfere with lipopolysaccharide-induced nitric oxide synthase gene expression in rat alveolar macrophages .

3. Apoptosis Modulation

TLCK has been observed to prevent apoptosis in certain cell types by inhibiting trypsin-like proteases. This effect is particularly notable in thymocytes and HL-60 cells, where it prevents DNA endonucleolytic cleavage during apoptosis induced by various agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities of TLCK:

Applications De Recherche Scientifique

Antimicrobial Activity

Sulfonamides, including the compound in focus, are known for their antimicrobial properties. They function by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Research has shown that derivatives of sulfonamides can exhibit potent activity against a variety of pathogens.

- Mechanism of Action : The compound likely acts by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus inhibiting bacterial growth.

- Case Studies : Various studies have demonstrated the efficacy of sulfonamide derivatives against resistant strains of bacteria, showcasing their potential as alternative therapeutic agents in the face of rising antibiotic resistance .

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives, including (S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride. These compounds have been evaluated for their ability to inhibit tumor cell proliferation.

- In Vitro Studies : Research involving cell lines such as HeLa and MCF-7 has indicated that certain sulfonamide derivatives can induce cytotoxic effects at micromolar concentrations. For instance, compounds with similar structures have shown IC50 values ranging from 1.9 to 3.0 μM against various human tumor cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 6–7 |

| Compound B | MCF-7 | 18–20 |

Enzyme Inhibition

Sulfonamides are also being investigated for their potential as enzyme inhibitors. The compound has been studied for its ability to inhibit specific enzymes related to metabolic pathways.

- α-Glucosidase and Acetylcholinesterase Inhibition : New derivatives have been synthesized and tested against α-glucosidase and acetylcholinesterase, showing promising results that suggest potential applications in treating conditions like Type 2 diabetes and Alzheimer's disease .

| Enzyme | Compound | Inhibition Activity |

|---|---|---|

| α-Glucosidase | (S)-N-(7-Amino...) | Moderate |

| Acetylcholinesterase | (S)-N-(7-Amino...) | Significant |

Structural Insights

Understanding the molecular structure of this compound is crucial for elucidating its biological activity. X-ray crystallography and computational studies provide insights into its conformation and interactions with biological targets.

Propriétés

IUPAC Name |

N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3S.ClH/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16;/h5-8,13,17H,2-4,9-10,16H2,1H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCUZWYIPBUQBD-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045807 | |

| Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4272-74-6, 4238-41-9 | |

| Record name | Nα-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosyl-L-lysine chloromethylketone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-[5-amino-1-(chloroacetyl)pentyl]-p-toluenesulphonamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-N-(7-amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.